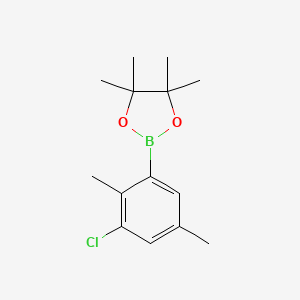
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a chlorinated dimethylphenyl group. The presence of the boron atom imparts unique chemical properties, making it useful in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-chloro-2,5-dimethylphenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency.
化学反应分析
Types of Reactions
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides, leading to the formation of new carbon-carbon bonds.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters, which can be further utilized in various synthetic applications.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed
Substituted Phenyl Derivatives: Products formed from substitution reactions
Biaryl Compounds: Products formed from Suzuki-Miyaura coupling reactions
Boronic Acids and Esters: Products formed from oxidation reactions
科学研究应用
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research, including:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds, where its unique reactivity can be harnessed to create novel drug candidates.
Material Science: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, where the boron atom can impart desirable properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules, which can lead to the discovery of new therapeutic agents.
作用机制
The mechanism of action of 2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is largely dependent on its reactivity and the specific reactions it undergoes. In coupling reactions, the boron atom facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura mechanism, which involves the transmetalation of the boron species with a palladium catalyst. The chlorine atom on the phenyl ring can undergo nucleophilic substitution, leading to the formation of new functional groups.
相似化合物的比较
Similar Compounds
3-Chloro-2,5-dimethylphenylboronic Acid: A precursor in the synthesis of the target compound, shares similar reactivity but lacks the dioxaborolane ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Similar structure but without the chlorine and dimethyl groups on the phenyl ring.
2-(3-Bromo-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Bromine substituted analog, which may exhibit different reactivity due to the presence of bromine instead of chlorine.
Uniqueness
2-(3-Chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the chlorinated dimethylphenyl group and the dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
属性
分子式 |
C14H20BClO2 |
|---|---|
分子量 |
266.57 g/mol |
IUPAC 名称 |
2-(3-chloro-2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO2/c1-9-7-11(10(2)12(16)8-9)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3 |
InChI 键 |
UUDNGHWFQRMDDL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



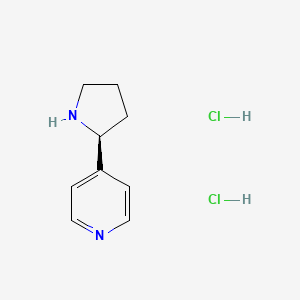
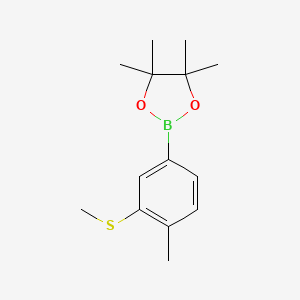

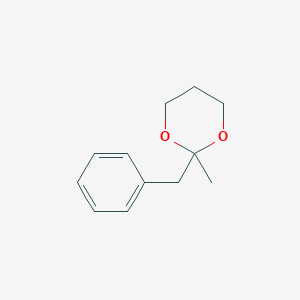

![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
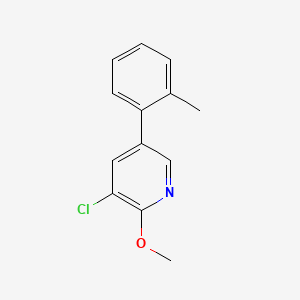
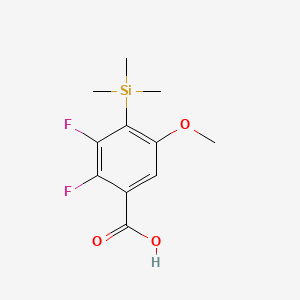
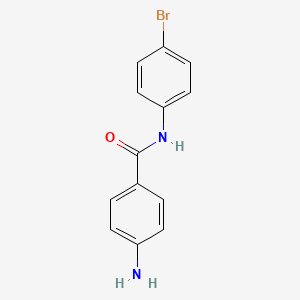
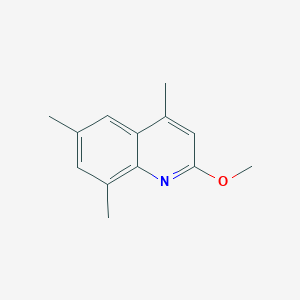
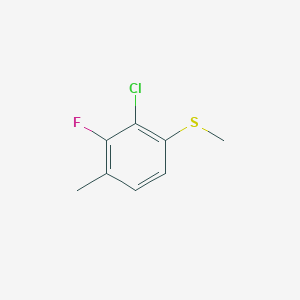
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

